molecular formula C6H2BrClF2O2S B1392985 4-Bromo-2,6-difluorobenzenesulfonyl chloride CAS No. 874804-21-4

4-Bromo-2,6-difluorobenzenesulfonyl chloride

Cat. No.: B1392985
CAS No.: 874804-21-4
M. Wt: 291.5 g/mol
InChI Key: UMDYPUFAKPKDSC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2,6-difluorobenzene. One common method includes the reaction of 4-Bromo-2,6-difluorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Scientific Research Applications

4-Bromo-2,6-difluorobenzenesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Employed in the development of drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-difluorobenzenesulfonyl chloride
  • 4-Bromo-2-fluorobenzenesulfonyl chloride
  • 2-Bromobenzenesulfonyl chloride

Uniqueness

4-Bromo-2,6-difluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-bromo-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDYPUFAKPKDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256202
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-21-4
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-difluorobenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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